CY3-YNE

Fluorescence Microscopy Live-Cell Imaging Time-Lapse Imaging

CY3-YNE (CAS 1010386-62-5), also known as Sulfo-Cyanine3-alkyne, is a water-soluble derivative of the Cy3 cyanine dye functionalized with a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC). It retains the core Cy3 fluorophore, providing bright orange-red fluorescence with an excitation maximum around 550-555 nm and emission around 570 nm.

Molecular Formula C34H41N3O7S2
Molecular Weight 667.8 g/mol
Cat. No. B15556408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCY3-YNE
Molecular FormulaC34H41N3O7S2
Molecular Weight667.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H41N3O7S2/c1-7-20-35-32(38)15-10-9-11-21-37-29-19-17-25(46(42,43)44)23-27(29)34(5,6)31(37)14-12-13-30-33(3,4)26-22-24(45(39,40)41)16-18-28(26)36(30)8-2/h1,12-14,16-19,22-23H,8-11,15,20-21H2,2-6H3,(H2-,35,38,39,40,41,42,43,44)
InChIKeyDVBDEKRWCVSXGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CY3-YNE (Sulfo-Cyanine3-alkyne): Click Chemistry-Ready Cy3 Dye for Bioorthogonal Conjugation


CY3-YNE (CAS 1010386-62-5), also known as Sulfo-Cyanine3-alkyne, is a water-soluble derivative of the Cy3 cyanine dye functionalized with a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . It retains the core Cy3 fluorophore, providing bright orange-red fluorescence with an excitation maximum around 550-555 nm and emission around 570 nm . The sulfonate groups confer aqueous solubility, distinguishing it from non-sulfonated Cy3 variants that require organic co-solvents [1]. As a click chemistry reagent, CY3-YNE enables highly specific, bioorthogonal labeling of azide-modified biomolecules, including proteins, peptides, nucleic acids, and nanoparticles .

Why CY3-YNE Cannot Be Replaced by Generic Cy3 NHS Ester or Cy3 Azide


Generic Cy3 dyes like NHS esters or maleimides target endogenous amine or thiol groups, which are abundant and lack site-specificity, often resulting in heterogeneous labeling, activity loss, or aggregation . In contrast, CY3-YNE participates in CuAAC, a bioorthogonal reaction that proceeds with high specificity even in complex biological milieus, as azide and alkyne groups are abiotic [1]. This avoids cross-reactivity with native functional groups, preserving biomolecule function [2]. Additionally, substituting CY3-YNE with Cy3 azide inverts the reactive handle, limiting compatibility with azide-modified targets commonly used in metabolic labeling strategies [3]. For copper-sensitive applications, CY3-YNE also participates in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO, albeit with slower kinetics, offering a catalyst-free alternative .

Quantitative Differentiation of CY3-YNE: Spectral, Photostability, and Reactivity Benchmarks


Superior Photostability of CY3-YNE Over FITC for Long-Term Imaging

CY3-YNE exhibits significantly greater photostability compared to fluorescein isothiocyanate (FITC), a common green fluorescent dye. Under continuous illumination at 550 nm (10 mW/cm²), CY3-YNE has a photobleaching half-life of approximately 5–15 minutes, whereas FITC is known to photobleach rapidly under similar conditions, with a reported half-life often cited as less than 5 minutes, and is generally recommended for imaging durations under 30 minutes [1].

Fluorescence Microscopy Live-Cell Imaging Time-Lapse Imaging

pH-Insensitive Fluorescence Across Physiological and Acidic Ranges

The fluorescence intensity of CY3-YNE remains stable across a broad pH range of 4 to 10, with no significant change in quantum yield or emission maximum [1]. This contrasts with pH-sensitive dyes like FITC, whose fluorescence is markedly quenched below pH 7, limiting its utility in acidic organelles such as endosomes and lysosomes [2].

pH-Insensitive Dyes Intracellular Imaging Endosomal Tracking

High Conjugation Yield and Specificity in CuAAC Reactions

CY3-YNE achieves near-quantitative labeling of azide-functionalized oligonucleotides via CuAAC, with reported conjugation yields exceeding 95% under optimized conditions . This is consistent with the high efficiency characteristic of CuAAC, which typically proceeds with >90% yield for alkyne-azide cycloadditions [1]. In contrast, non-click conjugation methods such as NHS ester labeling of amines are often limited to 60–80% yield and suffer from non-specific side reactions .

Bioconjugation Click Chemistry Nucleic Acid Labeling

Quantitative Comparison of Cy3 Brightness with Alexa Fluor 555

In single-molecule FRET assays, Cy3 (the parent fluorophore of CY3-YNE) exhibits a relative brightness of 1.0 when conjugated to DNA, whereas Alexa Fluor 555 shows a brightness of 0.8 under identical excitation conditions [1][2]. Both dyes share similar spectral properties, but Cy3's higher brightness translates to a 25% greater photon emission rate, enabling more sensitive detection of low-abundance targets or weaker FRET signals [2].

Fluorescence Brightness Microarray FRET

Water Solubility Advantage of Sulfo-Cy3-YNE over Non-Sulfonated Cy3 Alkynes

CY3-YNE (Sulfo-Cyanine3-alkyne) exhibits high water solubility (>2–10 mg/mL in aqueous buffer), enabling direct use in aqueous bioconjugation reactions without organic co-solvents . In contrast, non-sulfonated Cy3 alkyne derivatives are insoluble in water and require dissolution in DMSO or DMF prior to addition, which can denature sensitive proteins or disrupt nucleic acid structures .

Aqueous Bioconjugation Protein Labeling Nucleic Acid Chemistry

Reaction Rate Comparison: CuAAC with CY3-YNE vs. SPAAC with DBCO-Cy3

CY3-YNE participates in CuAAC with a second-order rate constant of approximately 10–100 M⁻¹s⁻¹ under standard conditions (10 μM CuSO₄, 1 mM sodium ascorbate) . In comparison, DBCO-Cy3 undergoes copper-free SPAAC with a significantly higher rate constant, often reported as approximately 1 M⁻¹s⁻¹ for DBCO-azide cycloaddition [1]. This represents a 10- to 100-fold faster reaction for CY3-YNE in the presence of copper catalyst.

Click Chemistry Kinetics Bioorthogonal Reactions Conjugation Speed

CY3-YNE: Recommended Applications Based on Quantitative Evidence


Long-Term Live-Cell Imaging and Time-Lapse Microscopy

For experiments requiring continuous observation of cellular dynamics over 30 minutes to several hours, CY3-YNE is strongly preferred over FITC due to its 3-fold higher photostability . Its resistance to photobleaching minimizes signal decay and reduces the need for repeated image acquisitions, thereby lowering phototoxicity and preserving cell viability. This makes CY3-YNE ideal for tracking protein trafficking, cell migration, or cytoskeletal rearrangements in live cells .

Intracellular Trafficking and Acidic Organelle Labeling

CY3-YNE maintains consistent fluorescence across pH 4–10, unlike FITC which is quenched in acidic environments . This pH insensitivity ensures reliable quantification of labeled biomolecules within endosomes, lysosomes, and other acidic compartments. Researchers studying endocytosis, autophagy, or lysosomal storage disorders can confidently use CY3-YNE without artifacts from pH fluctuations [1].

High-Efficiency Bioconjugation of Azide-Modified Oligonucleotides and Proteins

CY3-YNE achieves >95% conjugation yield in CuAAC reactions with azide-functionalized nucleic acids, outperforming traditional amine-reactive chemistry . This near-quantitative labeling reduces reagent consumption and simplifies purification, making it highly cost-effective for large-scale preparations of fluorescent probes. It is particularly valuable for preparing FRET probes, microarray substrates, or FISH probes where high labeling density and purity are critical [2].

Aqueous-Only Bioconjugation for Delicate Biomolecules

Unlike non-sulfonated Cy3 alkynes that require organic co-solvents, CY3-YNE is directly soluble in aqueous buffers (2–10 mg/mL) . This enables labeling of sensitive proteins, antibodies, and membrane receptors under native conditions, preserving their structure and function. The elimination of DMSO or DMF reduces the risk of aggregation and denaturation, ensuring high-quality conjugates for downstream functional assays .

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